4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Overview
Description
This compound is a pyridine derivative, which is a type of aromatic heterocyclic compound. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The compound also contains a carboxylic acid group (-COOH), a trifluoromethyl group (-CF3), and a phenylsulfonyl group attached to the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar, aromatic pyridine ring, with the various substituents adding to the complexity of the molecule. The presence of the electronegative fluorine atoms in the trifluoromethyl group could introduce interesting electronic effects .Chemical Reactions Analysis
As an aromatic compound, this molecule could undergo electrophilic aromatic substitution reactions. Additionally, the carboxylic acid group could participate in various reactions such as esterification or amide formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic, and the trifluoromethyl group could increase the compound’s lipophilicity .Scientific Research Applications
Palladium-Catalyzed Decarboxylative Couplings
- A series of 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines were synthesized using palladium-catalyzed decarboxylative Suzuki coupling, demonstrating the compound's utility in creating complex molecular structures (Suresh et al., 2013).
Sulfonamides as Terminators in Cationic Cyclisations
- The compound's derivatives have been shown to be effective in cationic cyclisations, providing a pathway to form complex pyrrolidines and polycyclic systems (Haskins & Knight, 2002).
Molecular Conformations and Hydrogen Bonding Studies
- Investigations into the molecular conformations and hydrogen bonding of closely related pyrrolopyridines have been conducted, aiding in the understanding of their structural properties (Sagar et al., 2017).
Synthesis of Furo[3,2-c]pyridine Derivatives
- The compound has been utilized in synthesizing furo[3,2-c]pyridine derivatives, expanding its applications in chemical synthesis (Bradiaková et al., 2009).
Antibacterial Activity Studies
- Some derivatives of the compound have exhibited antibacterial activity in vitro, highlighting potential applications in the development of new antibiotics (Toja et al., 1986).
Efficient Sulfonation Method
- A study presented an efficient method for the sulfonation of derivatives of the compound, offering advancements in the field of organic synthesis (Janosik et al., 2006).
Antiviral Activity Investigations
- Derivatives of the compound have shown inhibitory effects against various viruses, indicating its potential in antiviral drug development (Bernardino et al., 2007).
Logistic Flexibility in Halopyridinecarboxylic Acids Preparation
- The compound's versatility in synthesizing halopyridinecarboxylic acids has been explored, underscoring its role in facilitating diverse chemical syntheses (Cottet & Schlosser, 2004).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2O4S/c16-12-9-6-11(14(22)23)21(13(9)20-7-10(12)15(17,18)19)26(24,25)8-4-2-1-3-5-8/h1-7H,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQKKSQKWREHLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C(=CN=C32)C(F)(F)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401119351 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401119351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1299607-39-8 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401119351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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